molecular formula C7H14N2O3 B13237412 Methyl 3-(3-aminopropanamido)propanoate

Methyl 3-(3-aminopropanamido)propanoate

Cat. No.: B13237412
M. Wt: 174.20 g/mol
InChI Key: BDXGRUMHXGIWPQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminopropanamido)propanoate is a chemical compound with the molecular formula C₇H₁₄N₂O₃. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ester group and an amide group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-aminopropanamido)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with 3-aminopropanoic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced equipment for precise control of temperature, pressure, and reaction time. The final product is then purified through techniques such as crystallization or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminopropanamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted amides and esters

Scientific Research Applications

Methyl 3-(3-aminopropanamido)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminopropanamido)propanoate involves its interaction with specific molecular targets and pathways. The ester and amide groups allow the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminopropanamido)propanoate hydrochloride
  • Methyl 3-(3-aminopropanamido)butanoate
  • Ethyl 3-(3-aminopropanamido)propanoate

Uniqueness

This compound is unique due to its specific combination of ester and amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar molecules.

Biological Activity

Methyl 3-(3-aminopropanamido)propanoate, a compound with the molecular formula C7H15N2O3, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound can be synthesized through a two-step process involving esterification and amidation. The initial step involves the esterification of β-alanine with methanol, followed by the amidation of the resulting methyl 3-aminopropanoate with 3-aminopropanoic acid. This synthetic route is crucial for producing the compound in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction modulates various biochemical pathways, potentially leading to therapeutic effects in diseases where these pathways are disrupted.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have demonstrated antiproliferative effects against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, showcasing their potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests that this compound and its analogs may serve as promising candidates for cancer therapy.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. By binding to the active sites of specific enzymes, it can modulate their activities, which is particularly relevant in the context of metabolic diseases and certain cancers where enzyme dysregulation occurs .

Research Findings and Case Studies

A variety of research studies have explored the biological implications of this compound:

  • Case Study on Antiproliferative Activity : A study synthesized a series of compounds based on modifications to this compound, demonstrating enhanced antiproliferative effects against cancer cell lines. The findings suggest that structural modifications can significantly influence biological activity and therapeutic potential .
  • Mechanistic Insights : Research has shown that the compound's mechanism involves not only enzyme inhibition but also modulation of signaling pathways related to cell proliferation and apoptosis. This dual action may contribute to its effectiveness as an anticancer agent.

Data Table: Biological Activity Overview

Activity Type Effect IC50 (μM) Reference
AntiproliferativeHeLa Cells0.69 - 11
Enzyme InhibitionVarious EnzymesN/A

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 3-(3-aminopropanoylamino)propanoate

InChI

InChI=1S/C7H14N2O3/c1-12-7(11)3-5-9-6(10)2-4-8/h2-5,8H2,1H3,(H,9,10)

InChI Key

BDXGRUMHXGIWPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CCN

Origin of Product

United States

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